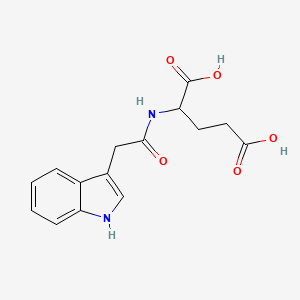

2-(2-(1H-Indol-3-yl)acetamido)pentanedioic acid

Description

Properties

IUPAC Name |

2-[[2-(1H-indol-3-yl)acetyl]amino]pentanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O5/c18-13(17-12(15(21)22)5-6-14(19)20)7-9-8-16-11-4-2-1-3-10(9)11/h1-4,8,12,16H,5-7H2,(H,17,18)(H,19,20)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRKLGWOHYXIKSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(=O)NC(CCC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(1H-Indol-3-yl)acetamido)pentanedioic acid typically involves the reaction of indole-3-acetic acid with glutamic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of coupling agents and protecting groups to facilitate the reaction and improve yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. The process would include steps such as purification and crystallization to obtain the compound in high purity. The use of advanced techniques such as chromatography and spectroscopy ensures the quality and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

2-(2-(1H-Indol-3-yl)acetamido)pentanedioic acid undergoes various chemical reactions, including:

Oxidation: The indole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can modify the functional groups attached to the indole ring.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the indole ring .

Scientific Research Applications

Anticancer Properties

One of the primary applications of 2-(2-(1H-Indol-3-yl)acetamido)pentanedioic acid is in cancer therapy. Preliminary studies suggest that this compound exhibits anti-tumor activity , particularly against solid tumors such as colorectal and lung cancers. The mechanism involves modulating apoptosis-related pathways by interacting with anti-apoptotic proteins, thus promoting cancer cell death .

Case Study: Colorectal Cancer

- A study tested the compound against HT 29 (colon carcinoma) cells using the MTT assay, showing significant cytotoxic effects. The results indicated potential for further development as a therapeutic agent for resistant colorectal tumors .

Anti-inflammatory and Antimicrobial Activities

The indole structure of the compound is known for its involvement in various physiological processes, including anti-inflammatory and antimicrobial activities. These properties make it a candidate for developing treatments for inflammatory diseases and infections.

Agricultural Chemistry Applications

In agricultural chemistry, this compound may serve as a plant growth regulator . Its structural features suggest potential roles in biochemical pathways related to plant hormones, influencing growth and development in various plant species such as Glycine max (soybean) and Arabidopsis thaliana.

Comparative Analysis with Related Compounds

To better understand the unique applications of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Indole-3-acetic acid | Indole structure with acetic acid | Naturally occurring plant hormone |

| N-acetyltryptophan | Indole structure with an acetyl group | Known for neuroprotective effects |

| 5-Hydroxyindoleacetic acid | Indole structure with hydroxyl and acetic groups | Metabolite of serotonin |

The distinct combination of the indole moiety with a pentanedioic acid backbone in this compound allows for unique biological activities compared to other indole derivatives.

Mechanism of Action

The mechanism of action of 2-(2-(1H-Indol-3-yl)acetamido)pentanedioic acid involves its interaction with specific molecular targets. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can influence cellular pathways and biological processes, leading to its observed effects .

Comparison with Similar Compounds

Indole-3-acetyl Phenylalanine

- Structure: 2-(2-(1H-Indol-3-yl)acetamido)-3-phenylpropanoic acid ().

- Key Difference : Replaces the glutamic acid moiety with phenylalanine, introducing a hydrophobic benzyl group instead of a dicarboxylic acid.

Ethyl 2-(1H-Indol-3-yl)acetate

Di-tert-butyl Derivatives

PSMA-Targeting Potential

- Target Compound: The glutamic acid moiety structurally resembles DUPA (2-[3-(1,3-dicarboxypropyl)-ureido]pentanedioic acid), a known ligand for prostate-specific membrane antigen (PSMA) (). PSMA is overexpressed in prostate cancer and tumor-associated neovasculature ().

- Analogues : Indole-acetyl phenylalanine lacks dicarboxylic acids, likely reducing PSMA affinity. DUPA-based compounds in show confirmed binding to PSMA, suggesting the target compound may share this activity .

Antioxidant and Antihyperglycemic Activity

- Analogues : Compounds like 2-(1H-Indol-3-yl)-N-phenylacetamide () exhibit α-amylase inhibition and antioxidant properties.

Physicochemical Properties

| Property | Target Compound | Indole-3-acetyl Phenylalanine | Ethyl 2-(1H-Indol-3-yl)acetate |

|---|---|---|---|

| Molecular Weight | 304.30 g/mol | 338.34 g/mol | 203.23 g/mol |

| Solubility | High (polar) | Moderate | Low (lipophilic) |

| Key Functional Groups | Two carboxylic acids | Benzyl group, carboxylic acid | Ester |

Biological Activity

2-(2-(1H-Indol-3-yl)acetamido)pentanedioic acid, also referred to as N-(2-(1H-indol-3-yl)acetamido)pentanedioic acid, is a compound that integrates the structural features of indole and pentanedioic acid. This article explores its biological activity, synthesis methods, potential applications, and relevant research findings.

- Molecular Formula : C15H16N2O5

- Molecular Weight : Approximately 304.31 g/mol

- CAS Number : 192430-60-7

This compound is a derivative of indole-3-acetic acid and serves as a conjugate acid of N-acylglutamic acid. Its unique structure suggests potential roles in various biochemical pathways, particularly those related to plant hormones and signaling molecules .

1. Anti-inflammatory Properties

Indole derivatives, including this compound, are known for their anti-inflammatory effects. Preliminary studies indicate that this compound may inhibit pro-inflammatory cytokines and modulate inflammatory pathways, making it a candidate for therapeutic applications in inflammatory diseases.

3. Anticancer Potential

The compound's interaction with apoptosis-regulating proteins positions it as a promising candidate in cancer therapy. It may act as an inhibitor of anti-apoptotic proteins, thereby promoting apoptosis in cancer cells. Studies have shown that it can influence cellular signaling pathways related to growth regulation and apoptosis .

The biological activity of this compound is primarily linked to its ability to interact with specific proteins involved in apoptosis regulation. By binding to anti-apoptotic proteins, it could potentially disrupt their function and promote cell death in cancerous tissues .

Synthesis Methods

Synthesis of this compound can be achieved through various methods, typically involving the coupling of indole derivatives with pentanedioic acid or its derivatives. The exact synthetic route may vary depending on the desired purity and yield.

Case Study 1: Apoptosis Modulation

A study investigated the effect of this compound on apoptosis in cancer cell lines. Results indicated that treatment with this compound led to increased apoptosis rates compared to control groups. The underlying mechanism was attributed to the compound's ability to inhibit BCL-2 family proteins, which are crucial for cell survival .

Case Study 2: Inflammation Reduction

In another study focused on inflammatory responses, the compound demonstrated significant inhibition of TNF-alpha production in macrophage cultures, suggesting its potential utility in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Indole-3-acetic acid | Indole structure with acetic acid | Naturally occurring plant hormone |

| N-acetyltryptophan | Indole structure with an acetyl group | Known for neuroprotective effects |

| 5-Hydroxyindoleacetic acid | Indole structure with hydroxyl and acetic groups | Metabolite of serotonin |

The uniqueness of this compound lies in its specific combination of the indole moiety with a pentanedioic acid backbone, which may allow for distinct biological activities compared to other indole derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 2-(2-(1H-Indol-3-yl)acetamido)pentanedioic acid?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving indole derivatives and glutaric acid precursors. Key steps include:

- Coupling Reactions : Use carbodiimide-based reagents (e.g., DCC or EDC) to activate carboxylic acids for amide bond formation .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for isolating intermediates and final products .

- Characterization : Confirm intermediate structures using H/C NMR and FT-IR spectroscopy .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear flame-resistant lab coats, nitrile gloves, and safety goggles to minimize skin/eye exposure .

- Fire Safety : Use CO or dry chemical extinguishers for fires; avoid water if incompatible with adjacent materials .

- Storage : Store in airtight containers at 2–8°C, away from ignition sources and oxidizing agents .

Q. Which analytical techniques are most reliable for assessing purity and structural integrity?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Determines molecular weight with <1 ppm error .

- Single-Crystal X-ray Diffraction : Resolves stereochemistry and confirms crystal packing interactions (e.g., hydrogen bonding) .

- Thermogravimetric Analysis (TGA) : Evaluates thermal stability and decomposition profiles .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for this compound’s synthesis?

- Methodological Answer :

- Reaction Path Search : Use quantum mechanical methods (e.g., DFT) to model transition states and identify low-energy pathways .

- Machine Learning : Train models on existing reaction databases to predict optimal solvents, catalysts, and temperatures .

- Feedback Loops : Integrate experimental data (e.g., yields, byproducts) into computational workflows to refine predictions iteratively .

Q. How should researchers resolve contradictions in reported biological activity data?

- Methodological Answer :

- Assay Validation : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell viability) to rule out false positives .

- Dose-Response Studies : Perform EC/IC titrations to establish activity thresholds and assess reproducibility across labs .

- Meta-Analysis : Aggregate data from public repositories (e.g., PubChem) to identify trends or outliers in bioactivity profiles .

Q. What experimental designs are effective for studying structure-activity relationships (SAR)?

- Methodological Answer :

- Analog Synthesis : Systematically modify substituents on the indole or glutaramide moieties to probe electronic/steric effects .

- Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions to predict binding affinities and guide rational design .

- Crystallographic Studies : Co-crystallize derivatives with target proteins (e.g., enzymes) to map binding pockets and hydrogen-bonding networks .

Data Contradiction Analysis

Q. How to address discrepancies in reported physicochemical properties (e.g., solubility, logP)?

- Methodological Answer :

- Standardized Protocols : Adopt OECD guidelines for measuring logP (shake-flask vs. HPLC methods) to minimize variability .

- Interlaboratory Comparisons : Collaborate with multiple labs to benchmark measurements under controlled conditions .

- QSAR Modeling : Corrogate experimental data with computational predictions to identify outliers and refine models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.